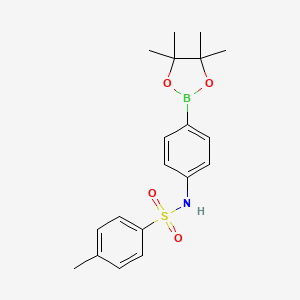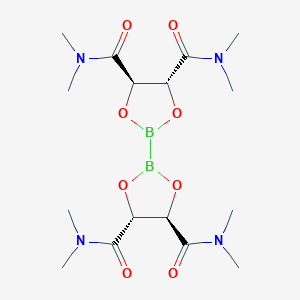
Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron
Overview
Description
Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron: is a complex boron-containing compound with a molecular formula of C16H28B2N4O8. This compound is characterized by its intricate structure, which includes multiple amide groups and boron atoms
Mechanism of Action
Mode of Action
The interaction of this compound with its potential targets and the resulting changes are areas of ongoing research .
Biochemical Pathways
Given the complexity of the compound’s structure, it is likely that it may interact with multiple pathways, leading to a variety of downstream effects .
Pharmacokinetics
These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy and safety profile .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron typically involves the reaction of tetramethyl-L-tartaramide with a boronic acid derivative under specific conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane, at elevated temperatures to facilitate the formation of the boronate ester.
Industrial Production Methods: In an industrial setting, the compound is produced through a multi-step synthesis process that ensures high purity and yield. The process involves the careful control of reaction parameters, such as temperature, pressure, and the use of catalysts, to optimize the production efficiency.
Chemical Reactions Analysis
Types of Reactions: Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be performed using a variety of nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
Chemistry: In chemistry, Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron is used as a reagent in organic synthesis and as a building block for the construction of complex molecular structures.
Medicine: In the field of medicine, this compound is being investigated for its potential therapeutic properties, including its use as a drug precursor or in drug delivery systems.
Industry: In industry, the compound is utilized in the development of advanced materials, such as boron-doped polymers and coatings, which exhibit enhanced properties compared to their non-boronated counterparts.
Comparison with Similar Compounds
Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)aluminum
Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)silicon
Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)germanium
Uniqueness: Bis(n,n,n'n'-tetramethyl-l-tartramideglycolato)diboron stands out due to its unique boron-based structure, which imparts distinct chemical and physical properties compared to its aluminum, silicon, and germanium counterparts. These properties make it particularly useful in specific applications where boron's unique characteristics are advantageous.
Properties
IUPAC Name |
(4R,5R)-2-[(4R,5R)-4,5-bis(dimethylcarbamoyl)-1,3,2-dioxaborolan-2-yl]-4-N,4-N,5-N,5-N-tetramethyl-1,3,2-dioxaborolane-4,5-dicarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H28B2N4O8/c1-19(2)13(23)9-10(14(24)20(3)4)28-17(27-9)18-29-11(15(25)21(5)6)12(30-18)16(26)22(7)8/h9-12H,1-8H3/t9-,10-,11-,12-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANVQSVBEALBNB-DDHJBXDOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)C(=O)N(C)C)C(=O)N(C)C)B2OC(C(O2)C(=O)N(C)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(O[C@H]([C@@H](O1)C(=O)N(C)C)C(=O)N(C)C)B2O[C@H]([C@@H](O2)C(=O)N(C)C)C(=O)N(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H28B2N4O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60584139 | |
| Record name | (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480438-22-0 | |
| Record name | [2,2′-Bi-1,3,2-dioxaborolane]-4,4′,5,5′-tetracarboxamide, N4,N4,N4′,N4′,N5,N5,N5′,N5′-octamethyl-, (4R,4′R,5R,5′R)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480438-22-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4R,4'R,5R,5'R)-N~4~,N~4~,N~4'~,N~4'~,N~5~,N~5~,N~5'~,N~5'~-Octamethyl[2,2'-bi-1,3,2-dioxaborolane]-4,4',5,5'-tetracarboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60584139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


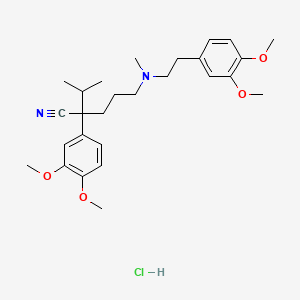
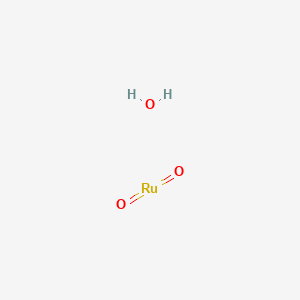
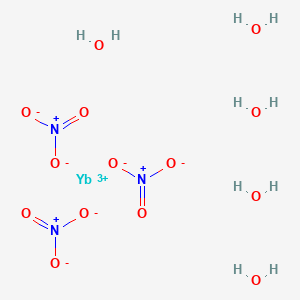
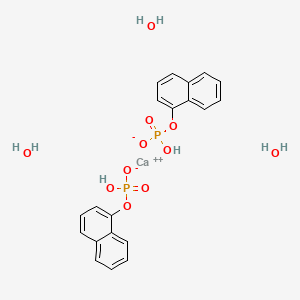

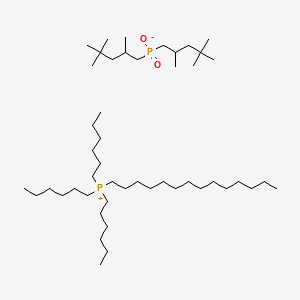
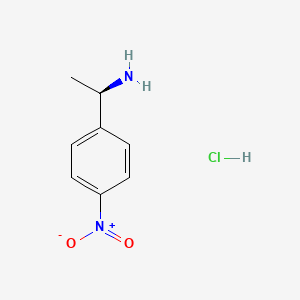
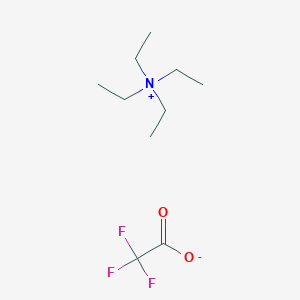
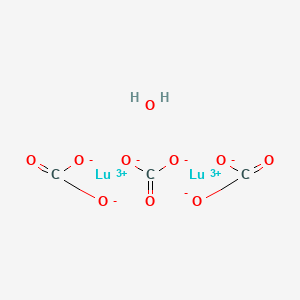
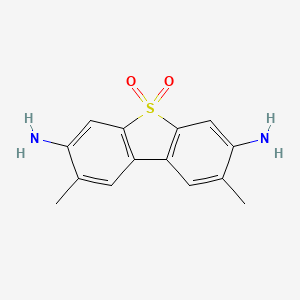
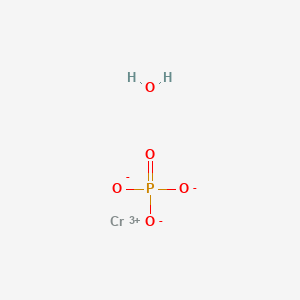
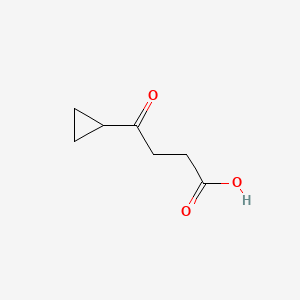
![(4'-Propoxy-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1591256.png)
